1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

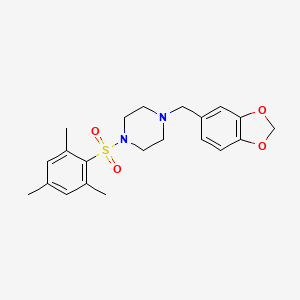

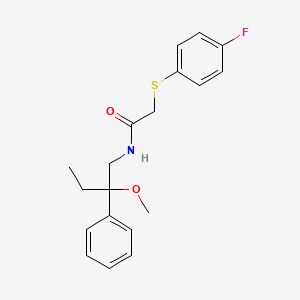

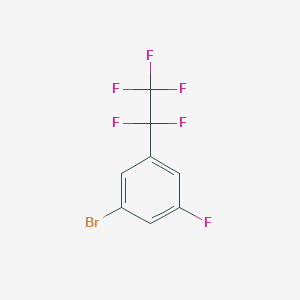

1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid is a chemical compound with the CAS Number: 1469286-30-3 . It has a molecular weight of 166.18 . The compound is used for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for 1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid is1S/C8H10N2O2/c1-6-2-5-9-10 (6)8 (3-4-8)7 (11)12/h2,5H,3-4H2,1H3, (H,11,12) . This indicates the molecular structure of the compound. Carboxylic acids generally are soluble in such organic solvents as ethanol, toluene, and diethyl ether . Carboxylic acids of low molar mass are quite soluble in water . Solubility decreases as the carbon chain length increases because dipole forces become less important and dispersion forces become more predominant .

Wissenschaftliche Forschungsanwendungen

Ethylene Precursor in Plants

1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor in higher plants. In studies involving light-grown wheat leaves, ACC was found to be primarily converted into 1-(malonylamino)cyclopropane-1-carboxylic acid, a nonvolatile metabolite, indicating its role in plant physiology (Hoffman, Yang, & McKeon, 1982).

Inhibitor of Mycolic Acid Biosynthesis

Compounds structurally similar to 1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid have been studied as potential inhibitors of mycolic acid biosynthesis in mycobacteria. For example, methyl esters of cyclopropene analogues showed inhibition of mycolic acid biosynthesis, highlighting the potential use of cyclopropane derivatives in targeting bacterial cell wall synthesis (Hartmann et al., 1994).

Biological Activity of Cyclopropanecarboxylic Acid Derivatives

Cyclopropanecarboxylic acid derivatives, similar to 1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid, have been used as lead compounds due to their biological activity. New thiourea derivatives have been synthesized, showing excellent herbicidal and fungicidal activities, indicating the potential for agricultural applications (Tian, Song, Wang, & Liu, 2009).

Synthesis and Application in Organic Chemistry

The synthesis of cyclopropane derivatives and their application in organic chemistry have been extensively explored. These compounds serve as building blocks in various synthetic pathways, demonstrating their versatility in producing a wide range of chemical structures and potential applications in drug synthesis and material science (Shi, Lu, Wei, & Shao, 2012).

Ring-Opening Reactions in Organic Synthesis

Cyclopropane derivatives, including those related to 1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid, are known for their participation in ring-opening reactions. These reactions are integral in organic synthesis, offering pathways to create complex molecules with potential pharmacological applications (Ortega & Csákÿ, 2016).

Eigenschaften

IUPAC Name |

1-(5-methylpyrazol-1-yl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-2-5-9-10(6)8(3-4-8)7(11)12/h2,5H,3-4H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCFVUUFJIZMLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C2(CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2959758.png)

![L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B2959762.png)

![N-(2,6-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2959768.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2959769.png)

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2959775.png)